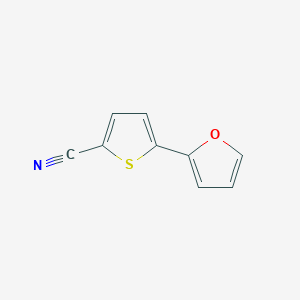

5-(Furan-2-yl)thiophene-2-carbonitrile

Description

Properties

IUPAC Name |

5-(furan-2-yl)thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NOS/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSRIPBUBVAJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725331 | |

| Record name | 5-(Furan-2-yl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30979-83-0 | |

| Record name | 5-(Furan-2-yl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-(Furan-2-yl)thiophene-2-carboxaldehyde (Intermediate)

- Method: Stille coupling between 2-tributylstannylfuran and 5-bromothiophene-2-carboxaldehyde.

- Conditions: Pd(PPh3)4 catalyst, 1,4-dioxane solvent, heating at 90°C for 24 hours.

- Yield: Approximately 81%.

- Characterization: Melting point 38°C; 1H NMR and 13C NMR spectra consistent with structure; mass spectrometry confirms molecular ion at m/e 159 (M+).

Conversion to 5-(Furan-2-yl)thiophene-2-carbonitrile

- Method: Oxime formation from the aldehyde intermediate using hydroxylamine hydrochloride, followed by dehydration with acetic anhydride.

- Yield: Around 75%.

- Characterization: Melting point 81.5°C; NMR and MS data confirm nitrile formation.

Bromination to 5-(5-Bromofuran-2-yl)thiophene-2-carbonitrile

- Method: Bromination of the nitrile intermediate using N-bromosuccinimide (NBS) in DMF.

- Yield: High, approximately 90%.

- Characterization: Melting point 109–109.5°C; NMR and MS data consistent with brominated product.

Final Coupling to this compound

- Method: Suzuki coupling of the brominated intermediate with appropriate boronic acids or cyanation using Cu(I)CN in DMF.

- Yield: Suzuki coupling yields around 75–76%; cyanation yields approximately 40%.

- Conditions: Pd(PPh3)4 catalyst for Suzuki; Cu(I)CN and DMF for cyanation.

- Characterization: Melting points range from 187–218°C depending on substituents; NMR and MS data confirm final product structure.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Key Data (m.p./MS) |

|---|---|---|---|---|

| 1 | Stille coupling | Pd(PPh3)4, 1,4-dioxane, 90°C, 24 h | 81 | m.p. 38°C; MS m/e 159 (M+) |

| 2 | Oxime formation + dehydration | Hydroxylamine HCl, Ac2O | 75 | m.p. 81.5°C; nitrile confirmed |

| 3 | Bromination | NBS in DMF | 90 | m.p. 109–109.5°C; MS m/e 253/255 |

| 4 | Suzuki coupling | Pd(PPh3)4, boronic acid | 75–76 | m.p. 187–218°C; MS m/e 276–292 |

| 4b | Cyanation | Cu(I)CN, DMF | 40 | Moderate yield |

Research Findings and Notes

- The Stille coupling is a reliable method for constructing the bi-heteroaryl linkage between furan and thiophene rings with high selectivity and yield.

- Oxime formation followed by dehydration is an effective route to convert aldehydes to nitriles without harsh conditions.

- Bromination using N-bromosuccinimide is selective for the desired position on the heteroaromatic ring, facilitating subsequent cross-coupling reactions.

- Suzuki coupling provides higher yields compared to cyanation for the final step, though cyanation offers an alternative pathway.

- All intermediates and final products were characterized by melting point determination, nuclear magnetic resonance (1H and 13C NMR), and mass spectrometry (EI-MS), confirming the expected structures and purity.

- The described synthetic routes allow for the preparation of analogues by varying the boronic acid or stannylated heteroaryl starting materials, enabling structural diversification.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)thiophene-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the nitrile group or other parts of the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include DDQ and manganese (III) acetate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the furan or thiophene rings.

Scientific Research Applications

5-(Furan-2-yl)thiophene-2-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)thiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Reactivity and Yields of Selected Carbonitriles

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 2-Furancarbonitrile | Arylation | 24.7 | |

| 2-Thiophenecarbonitrile | Arylation | 12.4 | |

| 5-(Thien-2-yl)thiophene-2-carbonitrile | Commercial synthesis | 97% purity |

Structural and Functional Analogues

(a) 5-(Thien-2-yl)thiophene-2-carbonitrile

This analog replaces the furan-2-yl group with a thiophene ring. It shares a similar molecular weight (191.28 g/mol) but lacks the oxygen atom in the fused heterocycle, leading to altered electronic properties and reduced solubility in polar solvents. Commercial grades of this compound are available at 97% purity .

(b) Benzo[1,2-b;4,3-b']dithiophen-2-carbonitrile (Bzt)

Bzt features ortho-fused thiophene-benzothiophene rings, creating a planar π-conjugated system. This structure enhances charge-transfer properties, making it suitable for optoelectronic applications, unlike 5-(Furan-2-yl)thiophene-2-carbonitrile, which is more commonly used in medicinal chemistry .

(c) Thiazolyl Hydrazone Derivatives

Compounds like 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole demonstrate the integration of furan-thiophene hybrids into bioactive molecules.

Physical and Chemical Properties

- Solubility: The nitrile group improves solubility in aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs.

- Thermal Stability : Thiophene-based carbonitriles generally exhibit higher thermal stability (>200°C) than furan derivatives due to sulfur’s larger atomic radius and stronger intermolecular interactions .

Biological Activity

5-(Furan-2-yl)thiophene-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C10H7N

- CAS Number : 30979-83-0

- Molecular Structure : The compound features a thiophene ring substituted with a furan moiety and a cyano group, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Target Enzymes : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth .

Antimicrobial Activity

A summary of the antimicrobial activity of this compound is presented below:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Staphylococcus aureus | 0.0098 mg/mL |

| Candida albicans | 0.039 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

These results suggest that the compound is particularly effective against E. coli and B. mycoides, indicating its potential as an antimicrobial agent .

Case Study 1: Anticancer Activity

In a laboratory setting, this compound was evaluated for its anticancer properties in various cancer cell lines. The compound induced significant apoptosis in human breast cancer cells (MCF-7), with IC50 values ranging from 10 to 30 µM depending on the treatment duration. The mechanism was linked to the activation of caspase pathways, leading to cell death.

Case Study 2: Antibacterial Efficacy

A study involving the synthesis of derivatives of this compound highlighted its antibacterial efficacy against multi-drug resistant strains. The derivatives displayed enhanced activity compared to the parent compound, suggesting that structural modifications can further improve its antimicrobial properties.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. Studies have shown that it exhibits high binding affinity to plasma proteins, which may influence its therapeutic efficacy and safety profile. Toxicological assessments revealed minimal cytotoxicity at therapeutic doses, making it a candidate for further development in clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Furan-2-yl)thiophene-2-carbonitrile, and how can reaction yields be improved?

- Methodology : Start with precursor compounds like 5-bromo-thiophene-2-carbonitrile and furan-2-ylboronic acid under Suzuki-Miyaura cross-coupling conditions. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and solvent systems (toluene/ethanol) to enhance yield. Monitor reaction progress via TLC or HPLC. Purify using column chromatography with silica gel and hexane/ethyl acetate gradients .

- Key Parameters : Temperature (80–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for boronic acid to bromide).

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Analytical Techniques :

- XRD : Use single-crystal X-ray diffraction (SHELX software for refinement ).

- NMR : Compare ¹H/¹³C NMR shifts with analogous compounds (e.g., thiophene-2-carbonitrile derivatives ).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitrile group in this compound under nucleophilic or electrophilic conditions?

- Experimental Design :

- Nucleophilic Attack : React with Grignard reagents (e.g., MeMgBr) to form imine intermediates. Use in situ IR to track nitrile conversion.

- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the thiophene ring; monitor regioselectivity via HPLC-MS .

- Data Interpretation : DFT calculations (e.g., Gaussian) to map electron density and predict reactive sites.

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected byproducts during functionalization)?

- Approach :

- Perform DFT/MD simulations (VASP or CP2K) to model reaction pathways.

- Compare simulated IR/Raman spectra with experimental data to identify byproducts (e.g., oxidation of the furan ring ).

Q. What strategies mitigate challenges in crystallizing this compound for XRD studies?

- Crystallization Protocols :

- Slow evaporation in DCM/hexane (1:4) at 4°C.

- Use seeding with analogous crystals (e.g., thiophene-2-carbonitrile derivatives ).

Q. How does the electronic interplay between the furan and thiophene rings influence the compound’s optoelectronic properties?

- Experimental Design :

- UV-Vis and fluorescence spectroscopy in varying solvents (polarity effects).

- Cyclic voltammetry to determine HOMO/LUMO levels.

- Computational Support : TD-DFT (B3LYP/6-311+G*) to correlate absorption bands with π→π* transitions .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Precautions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.